![molecular formula C14H12FNO B14113603 2-Acetamino-2'-fluorobiphenyl](/img/structure/B14113603.png)
2-Acetamino-2'-fluorobiphenyl
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Overview
Description
2-Acetamino-2’-fluorobiphenyl is an organic compound with the molecular formula C14H12FNO and a molecular weight of 229.25 g/mol . It is characterized by the presence of an acetamido group and a fluorine atom attached to a biphenyl structure. This compound is typically found as an off-white to white solid and has a melting point range of 104 to 108 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamino-2’-fluorobiphenyl can be achieved through various synthetic routes. One common method involves the acylation of 2’-fluoroaniline with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of 2-Acetamino-2’-fluorobiphenyl may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The compound is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Acetamino-2’-fluorobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetamino-2’-fluorobiphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Acetamino-2’-fluorobiphenyl involves its interaction with specific molecular targets and pathways. The acetamido group and fluorine atom play crucial roles in its reactivity and interactions with other molecules. The compound may exert its effects through binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Fluorobiphenyl: Lacks the acetamido group, making it less reactive in certain chemical reactions.
2-Acetamino-2’-chlorobiphenyl: Contains a chlorine atom instead of fluorine, which can lead to different reactivity and properties.
2-Acetamino-2’-bromobiphenyl: Contains a bromine atom, which also affects its chemical behavior.
Uniqueness
2-Acetamino-2’-fluorobiphenyl is unique due to the presence of both the acetamido group and the fluorine atom. This combination imparts specific reactivity and properties that are distinct from other similar compounds. The fluorine atom enhances the compound’s stability and can influence its interactions with biological targets, making it a valuable compound for research and industrial applications .
Biological Activity
2-Acetamino-2'-fluorobiphenyl is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews existing literature on its biological activity, including mechanisms of action, pharmacokinetics, and toxicity, supported by data tables and case studies.
Chemical Structure and Properties
This compound is an aromatic amine derivative characterized by the presence of a fluorine atom on one of its biphenyl rings. This modification can influence its biological interactions and pharmacological effects.
The biological activity of this compound can be associated with its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For instance, derivatives of acetamido compounds have been reported to exhibit analgesic effects through COX inhibition .
- Anticonvulsant Properties : Some studies suggest that biphenyl derivatives can exhibit anticonvulsant activity, potentially making them candidates for treating epilepsy .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding how this compound behaves in biological systems:
Parameter | Value |
---|---|
Absorption | Rapid absorption |
Distribution | High plasma protein binding |
Metabolism | Hepatic metabolism via cytochrome P450 enzymes |
Elimination | Renal excretion |
These parameters indicate that the compound may have a favorable pharmacokinetic profile for therapeutic applications.
Toxicological Studies
Toxicity assessments are crucial for evaluating the safety of this compound. Investigative toxicology has highlighted potential adverse effects associated with aromatic amines:
- Carcinogenic Potential : Various studies have indicated that related compounds can exhibit carcinogenic properties in animal models. For example, 4-amino-biphenyl has been associated with bladder cancer in several species .
- Neurotoxicity : Some derivatives have been linked to neurotoxic effects, necessitating careful evaluation during drug development .
Case Studies
- Anticonvulsant Activity : A study demonstrated that certain biphenyl derivatives exhibited significant anticonvulsant activity in animal models, suggesting potential therapeutic applications in epilepsy treatment .
- Carcinogenicity Assessment : Research on related aromatic amines has shown a spectrum of carcinogenic responses in different animal models, highlighting the need for comprehensive toxicological evaluations when considering this compound for clinical use .
Properties
Molecular Formula |
C14H12FNO |
---|---|
Molecular Weight |
229.25 g/mol |
IUPAC Name |
N-[2-(2-fluorophenyl)phenyl]acetamide |
InChI |
InChI=1S/C14H12FNO/c1-10(17)16-14-9-5-3-7-12(14)11-6-2-4-8-13(11)15/h2-9H,1H3,(H,16,17) |
InChI Key |
KQQWQJAUZWCYLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2=CC=CC=C2F |
Origin of Product |
United States |
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